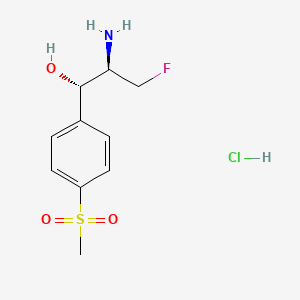
ent-Florfenicol Amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Florfenicol Amine Hydrochloride: is a synthetic compound primarily used in research settings. It is a derivative of florfenicol, a broad-spectrum antibiotic commonly used in veterinary medicine. The molecular formula of this compound is C10H14FNO3S•HCl, and it has a molecular weight of 283.75 . This compound is known for its antibacterial properties and is used in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of ent-Florfenicol Amine Hydrochloride involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification systems to ensure the compound meets research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions: ent-Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Aplicaciones Científicas De Investigación
ent-Florfenicol Amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent.
Industry: Applied in the formulation of veterinary medicines and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of ent-Florfenicol Amine Hydrochloride involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This action is similar to that of its parent compound, florfenicol, and other related antibiotics like thiamphenicol and chloramphenicol .
Comparación Con Compuestos Similares
Florfenicol: A broad-spectrum antibiotic used in veterinary medicine.
Thiamphenicol: Another antibiotic with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but more side effects
Comparison: ent-Florfenicol Amine Hydrochloride is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially reduced side effects compared to its parent compound, florfenicol. Additionally, its use in research settings allows for the exploration of new applications and the development of improved antibacterial agents .
Propiedades
Fórmula molecular |
C10H15ClFNO3S |
|---|---|
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1 |
Clave InChI |
HWPBPTAOXVIKGI-IYPAPVHQSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)N)O.Cl |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


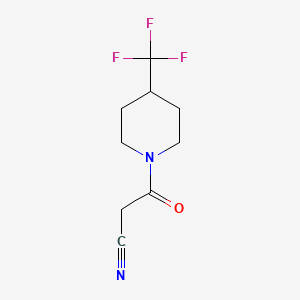
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
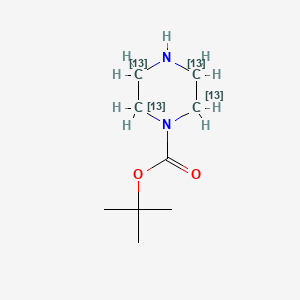
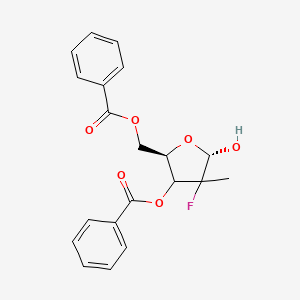
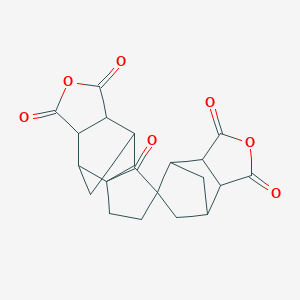
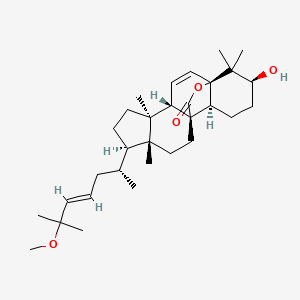
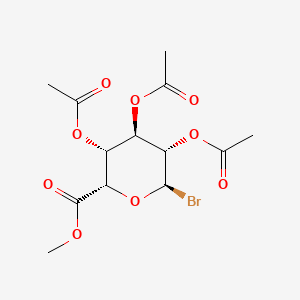

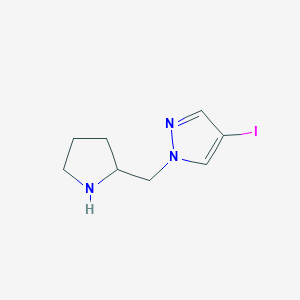
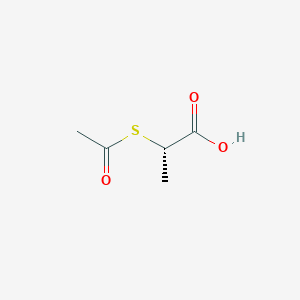

![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)

